Cas no 62596-63-8 ((S)-4-Amino-3-phenylbutanoicacid)
62596-63-8 structure
Product Name:(S)-4-Amino-3-phenylbutanoicacid
Numero CAS:62596-63-8
MF:C10H13NO2
MW:179.215722799301
CID:57886
PubChem ID:685623
Update Time:2025-04-18
(S)-4-Amino-3-phenylbutanoicacid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (S)-4-Amino-3-phenylbutanoic acid
- (+)-4-Amino-3-phenylbutanoic acid
- ANW-65812
- CTK5B5360
- PubChem18290
- SureCN9545047
- UNII-89O32FJ0DL
- DTXSID10350669
- SCHEMBL9545047
- 62596-63-8
- 4-Amino-3-phenylbutyric acid, (S)-
- BENZENEPROPANOIC ACID, .BETA.-(AMINOMETHYL)-, (.BETA.S)-
- PD132686
- AKOS016843381
- 89O32FJ0DL
- Benzenepropanoic acid, beta-(aminomethyl)-, (betaS)-
- Q27270056
- (S)-4-amino-3-phenylbutyric acid
- AC-22390
- (3S)-4-amino-3-phenylbutanoic acid
- Fenigam
- (S)-4-Amino-3-phenylbutanoicacid
-
- Inchi: 1S/C10H13NO2/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1
- Chiave InChI: DAFOCGYVTAOKAJ-SECBINFHSA-N
- Sorrisi: OC(C[C@H](CN)C1C=CC=CC=1)=O
Proprietà calcolate
- Massa esatta: 179.09469
- Massa monoisotopica: 179.095
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 13
- Conta legami ruotabili: 4
- Complessità: 164
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: _1.6
- Superficie polare topologica: 63.3A^2
Proprietà sperimentali
- Densità: 1.161
- Punto di ebollizione: 327.8 °C at 760 mmHg
- Punto di infiammabilità: 152.1 °C
- Indice di rifrazione: 1.563
- PSA: 63.32
- LogP: 1.90390
(S)-4-Amino-3-phenylbutanoicacid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM303001-1g |
(S)-4-Amino-3-phenylbutanoic acid |
62596-63-8 | 95% | 1g |
$408 | 2021-06-09 | |
| TRC | S295480-50mg |
(S)-4-Amino-3-phenylbutanoicacid |
62596-63-8 | 50mg |
$ 165.00 | 2022-06-02 | ||
| TRC | S295480-100mg |
(S)-4-Amino-3-phenylbutanoicacid |
62596-63-8 | 100mg |
$ 275.00 | 2022-06-02 | ||
| TRC | S295480-250mg |
(S)-4-Amino-3-phenylbutanoicacid |
62596-63-8 | 250mg |
$ 550.00 | 2022-06-02 | ||
| Chemenu | CM303001-1g |
(S)-4-Amino-3-phenylbutanoic acid |
62596-63-8 | 95% | 1g |
$408 | 2022-06-10 | |
| Alichem | A019118096-1g |
(S)-4-Amino-3-phenylbutanoic acid |
62596-63-8 | 95% | 1g |
$362.56 | 2023-09-01 |
(S)-4-Amino-3-phenylbutanoicacid Letteratura correlata
-
1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
62596-63-8 ((S)-4-Amino-3-phenylbutanoicacid) Prodotti correlati
- 1078-21-3(Phenibut)
- 35568-36-6((R)-4-Amino-3-phenylbutanoicacid (enantiomer of deschlorobaclofen))
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso